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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth initial assessment of ketohexokinase (KHK) inhibitors

as a therapeutic strategy for metabolic syndrome, with a focus on the clinical candidate PF-

06835919 as a primary example. The document outlines the mechanism of action, summarizes

key preclinical and clinical data, details relevant experimental protocols, and visualizes the core

concepts through signaling pathway and workflow diagrams.

Introduction: Targeting Fructose Metabolism in
Metabolic Syndrome
Metabolic syndrome is a cluster of conditions—including insulin resistance, hypertension,

dyslipidemia, and central obesity—that significantly elevates the risk of cardiovascular disease

and type 2 diabetes mellitus (T2DM). Increased consumption of dietary fructose, particularly

from high-fructose corn syrup, has been identified as a major contributor to the rising

prevalence of metabolic syndrome and its hepatic manifestation, non-alcoholic fatty liver

disease (NAFLD).[1][2]

Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in

fructose metabolism, catalyzing the ATP-dependent phosphorylation of fructose to fructose-1-

phosphate (F1P).[2] Unlike glucose metabolism, which is tightly regulated, the KHK pathway

lacks negative feedback controls, leading to rapid substrate flux. This can result in ATP
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depletion, uric acid production, and the generation of substrates for de novo lipogenesis (DNL),

contributing to hepatic steatosis, inflammation, and insulin resistance.[1] Consequently,

inhibiting KHK presents a promising therapeutic approach to mitigate the adverse metabolic

effects of excessive fructose consumption.[3]

PF-06835919 is a first-in-class, potent, and reversible inhibitor of KHK, currently investigated in

Phase 2 clinical trials for the treatment of metabolic disorders.[2]

Mechanism of Action
PF-06835919 selectively inhibits both isoforms of human ketohexokinase, KHK-C and KHK-A.

[4] The KHK-C isoform is predominantly expressed in the liver, kidney, and small intestine and

is the primary driver of fructose metabolism.[5] By blocking the conversion of fructose to F1P,

PF-06835919 is hypothesized to reduce the downstream metabolic consequences of high

fructose intake, including:

Decreased De Novo Lipogenesis: Limiting the supply of lipogenic precursors.

Reduced Uric Acid Production: Stemming from lower ATP turnover.

Improved Insulin Sensitivity: By alleviating hepatic steatosis and inflammation.

Lowered Systemic Inflammation: As evidenced by reductions in inflammatory markers.[6]

The primary pharmacodynamic effect is a reduction in hepatic fructose metabolism, leading to

an observable increase in plasma and urinary fructose levels.[1]

Data Presentation: Preclinical and Clinical Findings
The following tables summarize the key quantitative data from in vitro, preclinical, and clinical

studies of the KHK inhibitor PF-06835919.

Table 1: In Vitro Inhibitory Activity of PF-06835919
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Target Isoform IC₅₀ (nM) Assay Description

Human KHK-C 8.4

Pyruvate kinase-lactate

dehydrogenase coupled

enzyme assay measuring ATP

consumption.[4]

Human KHK-A 66

Pyruvate kinase-lactate

dehydrogenase coupled

enzyme assay measuring ATP

consumption.[4]

Source: MedchemExpress, Futatsugi, et al. (2020)[4]

Table 2: Preclinical Pharmacokinetics of PF-06835919
Species Clearance (mL/min/kg)

Volume of Distribution
(L/kg)

Rat 0.4 - 1.3 0.17 - 0.38

Dog 0.4 - 1.3 0.17 - 0.38

Monkey 0.4 - 1.3 0.17 - 0.38

Source: Varma, et al. (2022)[7]

Table 3: Summary of Phase 2a Clinical Trial Results for
PF-06835919 in Patients with NAFLD

Parameter Placebo
PF-06835919
(75 mg/day)

PF-06835919
(300 mg/day)

Study Duration

N (Completed) 17 17 14 6 Weeks

Change in Whole

Liver Fat
- Not Significant

-18.73% (p=0.04

vs. Placebo)
6 Weeks

Treatment-

Emergent AEs
26.3% 23.5% 29.4% 6 Weeks
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Source: Kazierad, et al. (2021)[6]

Table 4: Summary of Phase 2a Clinical Trial Results for
PF-06835919 in Patients with NAFLD and T2DM

Parameter Placebo
PF-06835919
(150 mg/day)

PF-06835919
(300 mg/day)

Study Duration

N (Randomized) 55 55 54 16 Weeks

% Change in

Whole Liver Fat

(LS Mean)

-5.26% -17.05%

-19.13%

(p=0.0288 vs.

Placebo)

16 Weeks

Change in

HbA1c

Modest

Numerical

Reduction

Modest

Numerical

Reduction

Modest

Numerical

Reduction

16 Weeks

Treatment-

Emergent AEs
40.7% 45.5% 32.7% 16 Weeks

Source: Pfizer Clinical Study Results, Saxena, et al. (2023)[8][9]

Experimental Protocols
In Vitro KHK Enzymatic Activity Assay (Coupled Enzyme
Assay)
This protocol assesses the inhibitory potential of a compound on KHK activity by measuring the

rate of ATP consumption.

Preparation of Reaction Mixture: A reaction mixture is prepared containing 50 mM HEPES

(pH 7.4), 140 mM KCl, 3.5 mM MgCl₂, 0.8 mM fructose, 2 mM TCEP, 0.8 mM PEP, 0.7 mM

NADH, 0.01% Triton X-100, and 30 U/mL pyruvate kinase-lactate dehydrogenase.[4]

Compound Incubation: Test compounds (e.g., PF-06835919) are prepared in DMSO and

serially diluted. The compounds are added to the reaction mixture along with 10 nM of

purified recombinant human KHK-C or KHK-A protein and incubated at room temperature for

30 minutes.[4]
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Reaction Initiation: The enzymatic reaction is initiated by the addition of 0.2 mM ATP.[4]

Data Acquisition: The decrease in NADH absorbance at 340 nm is measured kinetically for

30 minutes using a spectrophotometer. The rate of NADH disappearance is directly

proportional to the rate of ADP production, and thus to KHK activity.

Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic

equation.

Phase 2a Clinical Trial Protocol (NCT03256526 Example)
This protocol outlines the methodology for evaluating the efficacy and safety of a KHK inhibitor

in a clinical setting.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[6]

Participant Population: Adults diagnosed with NAFLD, defined as having >6% whole liver fat

(WLF) as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).

[6]

Randomization: Participants are randomized in a 1:1:1 ratio to receive once-daily oral doses

of placebo, PF-06835919 (e.g., 75 mg), or PF-06835919 (e.g., 300 mg). Randomization is

performed using a computer-generated code with random permuted blocks to ensure

allocation concealment.[6]

Treatment Period: Participants receive the assigned treatment for a predefined duration

(e.g., 6 or 16 weeks).[6][9]

Endpoints:

Primary Endpoint: Percentage change from baseline in WLF measured by MRI-PDFF at

the end of the treatment period.[6]

Secondary/Exploratory Endpoints: Safety and tolerability (monitored through adverse

event reporting, physical exams, and clinical laboratory tests), and changes in other

metabolic parameters (e.g., HbA1c, inflammatory markers, lipid profiles).[6][9]
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Data Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT)

population. An analysis of covariance (ANCOVA) model may be used to compare the change

from baseline in WLF between the active treatment groups and the placebo group, with

baseline WLF as a covariate.
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Caption: KHK inhibition blocks fructose metabolism, reducing downstream lipogenesis and

inflammation.
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Caption: Workflow for a Phase 2a randomized, placebo-controlled clinical trial of a KHK

inhibitor.

Experimental Workflow: In Vitro KHK Inhibition Assay
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Caption: Steps for an in vitro coupled enzyme assay to determine KHK inhibitor potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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